molecular formula C12H18ClN5O2S B4348636 N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,1,3-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,1,3-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4348636
M. Wt: 331.82 g/mol
InChI Key: GNQBHYNORBPYSB-UHFFFAOYSA-N
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Description

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,1,3-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a heterocyclic compound featuring a pyrazole ring system. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both chloro and sulfonamide groups in its structure suggests it may exhibit unique chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,1,3-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach includes:

    Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Sulfonamide formation: This step involves the reaction of the pyrazole derivative with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,1,3-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrazole derivative, while oxidation can produce a sulfone derivative.

Scientific Research Applications

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,1,3-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

    Medicinal chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological studies: The compound is used to study enzyme inhibition and receptor binding due to its unique structure.

    Industrial applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,1,3-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The chloro group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-methyl-1H-pyrazole-4-sulfonamide
  • 4-chloro-1-ethyl-1H-pyrazole-3-carboxamide
  • N-methyl-1H-pyrazole-4-sulfonamide

Uniqueness

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,1,3-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the combination of its chloro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and studying biochemical pathways.

Properties

IUPAC Name

N-[(4-chloro-1-ethylpyrazol-3-yl)methyl]-N,1,3-trimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN5O2S/c1-5-18-6-10(13)11(15-18)7-17(4)21(19,20)12-8-16(3)14-9(12)2/h6,8H,5,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQBHYNORBPYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)CN(C)S(=O)(=O)C2=CN(N=C2C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,1,3-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,1,3-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,1,3-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,1,3-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,1,3-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,1,3-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

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